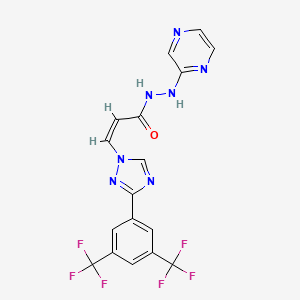
塞来昔洛
描述
塞利尼索尔是一种选择性核输出抑制剂,用作抗癌药物。它通过阻断输出蛋白1的活性起作用,从而阻止参与癌细胞生长的几种蛋白质从细胞核转运到细胞质。这最终会阻滞细胞周期并导致细胞凋亡。 塞利尼索尔是第一个具有这种作用机制的药物,其商品名为Xpovio .
科学研究应用
塞利尼索尔在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域:
化学: 用作研究核输出机制的模型化合物。
生物学: 有助于了解输出蛋白1在细胞过程中的作用。
医学: 已获批用于治疗复发或难治性多发性骨髓瘤和弥漫性大B细胞淋巴瘤。
工业: 用于开发新的抗癌药物和疗法.
作用机制
塞利尼索尔与输出蛋白1(一种核输出蛋白)结合并抑制其活性。输出蛋白1包含一个可以结合核蛋白的口袋。当与这些蛋白和Ran(通过鸟苷三磷酸结合而被激活)形成复合物时,输出蛋白1-蛋白-Ran-鸟苷三磷酸复合物通过核孔复合物退出细胞核。 通过抑制输出蛋白1,塞利尼索尔迫使肿瘤抑制蛋白在核内滞留和重新激活,从而导致癌细胞的细胞周期阻滞和凋亡 .
安全和危害
未来方向
生化分析
Biochemical Properties
Selinexor interacts with the nuclear export factor protein called exportin 1 (XPO1), blocking the transport of several proteins involved in cancer-cell growth from the cell nucleus to the rest of the cell . This may lead to cancerous myeloma cells being unable to grow and divide, therefore leading to death of the cancer cells . ABCC4, or ATP-binding cassette subfamily C member 4, has emerged as a significant biomarker for Selinexor sensitivity in multiple myeloma, with varying expression levels correlating with the drug’s effectiveness .
Cellular Effects
Selinexor affects cancer cells by trapping tumor suppressor proteins and oncoprotein mRNA in the nucleus . This leads to disruptions in various signaling pathways involved in tumor cell cycle regulation, DNA repair, and apoptosis . By retaining STAT3 in the nucleus, Selinexor limits its capability to activate downstream genes responsible for the inflammatory response .
Molecular Mechanism
Selinexor is a small molecule inhibitor that targets the nuclear transporter Exportin 1 (XPO1) . This inhibition leads to disruptions in various signaling pathways involved in tumor cell cycle regulation, DNA repair, and apoptosis . By inhibiting XPO1, Selinexor effectively traps these proteins in the nucleus, leading to the reactivation of tumor suppressor functions and induction of apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In real-world efficacy and toxicity studies, the median duration of Selinexor therapy was 2.7 months . On an intent-to-treat basis, the overall response rate was 29.5% . The median time to first response was one month . Median progression-free survival was 3.0 months for all patients and 6.9 months for responders .
Dosage Effects in Animal Models
In preclinical studies, Selinexor has shown efficacy in treating hematologic and non-hematologic malignancies, including sarcoma, gastric, bladder, prostate, breast, ovarian, skin, lung, and brain cancers . In addition, selinexor–KRAS G12C inhibitor treatment displays the most significant tumor inhibition in PDAC xenograft models, where 22% of mice treated with selinexor and a KRAS inhibitor were tumor-free for up to 150 days compared to 0% of animal models in the control or single-agent treatment groups .
Metabolic Pathways
Selinexor is known to be metabolized through CYP3A4, UDP‐glucuronosyltransferases, and glutathione S-transferases although the metabolite profile has yet to be characterized in published literature . The primary metabolites found in urine and plasma are glucuronide conjugates .
Transport and Distribution
Following oral administration, Selinexor exhibits linear and time-independent pharmacokinetics (PK) across a wide dose range, with moderately rapid absorption (time to reach maximum concentration [Tmax] of 2–4 h) and moderate elimination (half-life [t½] of 6–8 h) . Population PK analyses demonstrated the PK of Selinexor is well-described by a two-compartment model .
Subcellular Localization
Selinexor localizes predominantly at the Golgi and shows a weak ER signal . By retaining STAT3 in the nucleus, Selinexor limits its capability to activate downstream genes responsible for the inflammatory response .
准备方法
塞利尼索尔通过多步过程合成,涉及各种化学反应。合成路线通常包括三唑环的形成和三氟甲基的引入。反应条件通常涉及使用强碱和二甲基甲酰胺等溶剂。 工业生产方法侧重于优化产率和纯度,通常采用高效液相色谱等先进技术进行纯化 .
化学反应分析
塞利尼索尔会经历几种类型的化学反应,包括:
还原: 涉及添加氢或去除氧。
取代: 涉及用另一个官能团取代一个官能团。
这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。 这些反应形成的主要产物通常是具有修饰官能团的塞利尼索尔衍生物 .
相似化合物的比较
塞利尼索尔在作为选择性核输出抑制剂的作用机制方面是独特的。类似的化合物包括:
艾尔塔尼索尔: 另一种选择性核输出抑制剂,用于类似的治疗环境.
Abecma(idecabtagene vicleucel): 用于多发性骨髓瘤,但其作用机制不同,涉及嵌合抗原受体T细胞疗法.
Carvykti(ciltacabtagene autoleucel): 也用于多发性骨髓瘤,采用类似的嵌合抗原受体T细胞疗法方法.
属性
IUPAC Name |
(Z)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyrazin-2-ylprop-2-enehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F6N7O/c18-16(19,20)11-5-10(6-12(7-11)17(21,22)23)15-26-9-30(29-15)4-1-14(31)28-27-13-8-24-2-3-25-13/h1-9H,(H,25,27)(H,28,31)/b4-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVSOMFAQLZNKR-RJRFIUFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)NNC(=O)C=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(C=N1)NNC(=O)/C=C\N2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F6N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801026013 | |
| Record name | Selinexor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20mg/mL | |
| Record name | Selinexor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11942 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Selinexor binds to and inhibits exportin-1 (XPO1). XPO1 is a nuclear exporter protein which contains a pocket to which nuclear proteins can bind. When complexed with these proteins and Ran, activated through guanosine triphosphate (GTP) binding, the XPO1-protein-Ran-GTP complex is able to exit the nucleus through a nuclear pore. Once outside, GTP is hydrolyzed and the complex dissociates. The inhibition of this process in cancer cells allows the targets of XPO1, many of which are tumor suppressors, to collect in the nucleus and result in increased transcription of tumor suppressor genes. Tumor suppressor proteins known to be affected by XPO1 inhibition include p53, p73, adenomatous polyposis coli, retinoblastoma, forkhead box protein O, breast cancer 1, nucleophosmin, and merlin. Regulators of cell cycle progression are also affected, namely p21, p27, galectin-3, and Tob. Inhibitor of NFκB also collects in the nucleus as a result leading to reduced activity of NFκB, a known contributor to cancer. XPO1 participates in the formation of a complex with eukaryotic initiation factor 4E and contributes to the transport of messenger RNA for several oncegenes including cell cycle promotors, cyclin D1, cyclin E, and CDK2/4/6, as well as antiapoptotic proteins, Mcl-1 and Bcl-xL. These wide ranging changes in protein expression and gene transcription culminate in cell cycle arrest and the promotion of apoptosis in cancer cells. | |
| Record name | Selinexor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11942 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1393477-72-9 | |
| Record name | Selinexor | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393477-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Selinexor [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1393477729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selinexor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11942 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Selinexor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (z)-3-{3-[3,5-bis (trifluoromethyl) phenyl]-1H-1,2,4-Triazol-1yl}acrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SELINEXOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31TZ62FO8F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


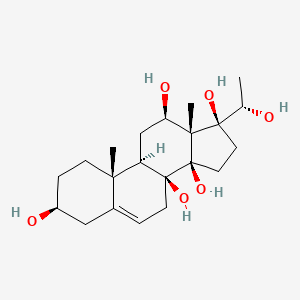

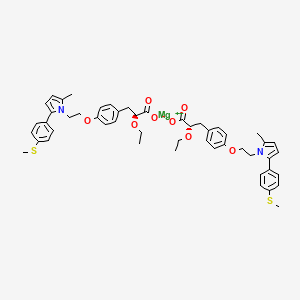
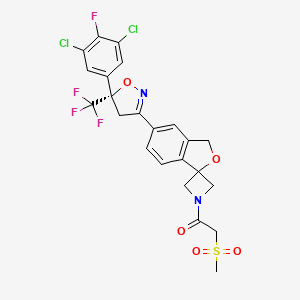
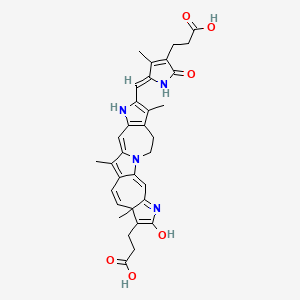
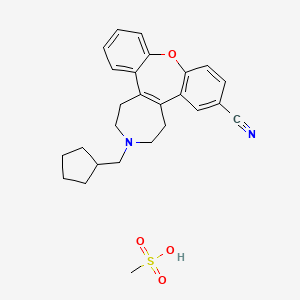
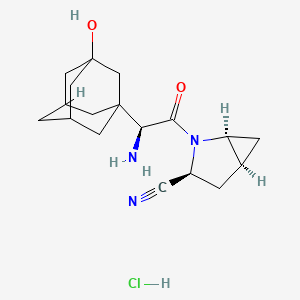


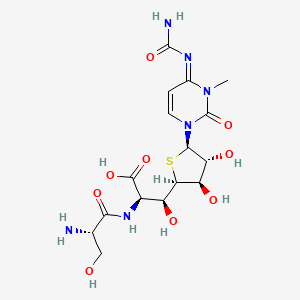
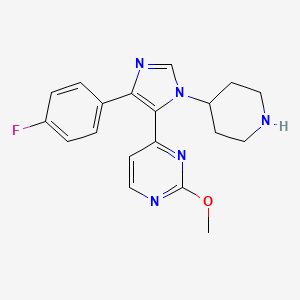
![N-[4-[2-(7-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]-1H-indole-2-carboxamide](/img/structure/B610711.png)
